2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
CAS No.: 915301-43-8
Cat. No.: VC16911155
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915301-43-8 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole |
| Standard InChI | InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3 |
| Standard InChI Key | ZGUFCSBBDKWIFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
The molecular framework of 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole integrates an indole heterocycle with a conjugated ethenyl linker to a nitroaryl group. The indole nucleus, a privileged structure in drug discovery, contributes to π-π stacking interactions, while the nitro group enhances electron-deficient character, potentially influencing reactivity and binding affinity . The ethenyl spacer may confer rigidity and planar geometry, factors critical for intermolecular interactions in supramolecular assemblies or biological targets.
Comparative analysis with structurally related compounds, such as 3-(2-nitroethyl)-1H-indoles , reveals that substitution at the 3-position significantly alters electronic properties. For instance, replacing the nitroethyl group in 3-(2-nitro-1-(4-nitrophenyl)ethyl)-1H-indole with an ethenyl moiety reduces steric bulk and introduces conjugation, likely increasing photostability and altering solubility profiles.
Synthesis Strategies
Electrophilic Alkylation of Indoles
A plausible route to 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves electrophilic alkylation of 2-methylindole with 4-nitrostyrene. This method mirrors the synthesis of 3-(2-nitroethyl)indoles described by , where indoles react with nitroalkenes in acetic acid to yield nitroethyl derivatives. Adapting this approach, substituting nitroalkenes with styrene derivatives (e.g., 4-nitrostyrene) under acid catalysis could facilitate ethenyl group incorporation.
For example, refluxing 2-methylindole with 4-nitrostyrene in ethanol containing catalytic acetic acid may promote Friedel-Crafts-type alkylation at the indole’s 3-position . Optimization of reaction time, temperature, and acid strength would be critical to minimize polymerization of the styrene moiety and maximize regioselectivity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling represents another viable strategy. Heck coupling between 3-bromo-2-methyl-1H-indole and 4-nitrostyrene could install the ethenyl group efficiently. This method, widely used for constructing styryl-indole derivatives, offers advantages in stereocontrol and functional group tolerance . Using Pd(OAc)₂ as a catalyst with a phosphine ligand in a polar aprotic solvent (e.g., DMF) at elevated temperatures may yield the target compound with moderate to high efficiency.
Physicochemical Properties
While experimental data for 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole are scarce, inferences can be made from analogous compounds:
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Solubility: Likely low in aqueous media due to the hydrophobic indole and nitroaryl groups. Solubility in organic solvents (e.g., DCM, THF) may be moderate, similar to 3-(2-nitroethyl)indoles .
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Thermal Stability: The conjugated ethenyl linkage could enhance thermal stability compared to nitroalkyl-substituted indoles, which decompose at temperatures above 150°C.
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Spectroscopic Signatures:
Research Challenges and Future Directions
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Synthetic Optimization: Current methods for analogous compounds yield 60–85% under optimal conditions . Developing catalytic asymmetric routes could access enantiomerically pure forms for pharmacological studies.
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Structure-Activity Relationships: Systematic modification of the ethenyl linker’s length and nitroaryl substituents may elucidate key pharmacophores.
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Toxicological Profiling: Assessing nitro group reduction metabolites is essential to mitigate potential genotoxicity risks.
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